molecular formula C10H13ClN2O2 B13651242 N-Butyl-4-chloro-2-nitroaniline CAS No. 61511-71-5

N-Butyl-4-chloro-2-nitroaniline

Cat. No.: B13651242
CAS No.: 61511-71-5
M. Wt: 228.67 g/mol
InChI Key: UURLLDYIBDPBBH-UHFFFAOYSA-N
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Description

N-Butyl-4-chloro-2-nitroaniline is an organic compound with the molecular formula C10H13ClN2O2 It is a derivative of aniline, where the aniline ring is substituted with a butyl group, a chlorine atom, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-4-chloro-2-nitroaniline typically involves a multi-step processThe nitration step is usually carried out using concentrated nitric acid and sulfuric acid as catalysts . The subsequent steps involve the use of Friedel-Crafts alkylation to introduce the butyl group and halogenation to add the chlorine atom .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-4-chloro-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various aniline derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-Butyl-4-chloro-2-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine atom and butyl group also contribute to the compound’s reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitroaniline: Similar structure but lacks the butyl group.

    N-Butyl-2-nitroaniline: Similar structure but lacks the chlorine atom.

    N-Butyl-4-chloroaniline: Similar structure but lacks the nitro group.

Uniqueness

N-Butyl-4-chloro-2-nitroaniline is unique due to the presence of all three substituents (butyl group, chlorine atom, and nitro group) on the aniline ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

61511-71-5

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

N-butyl-4-chloro-2-nitroaniline

InChI

InChI=1S/C10H13ClN2O2/c1-2-3-6-12-9-5-4-8(11)7-10(9)13(14)15/h4-5,7,12H,2-3,6H2,1H3

InChI Key

UURLLDYIBDPBBH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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